Introduction: A Privileged Scaffold for Modern Drug Discovery
Introduction: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1H-indazole-4-carbonitrile (CAS No. 898747-00-7), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This document details the compound's physicochemical properties, outlines a plausible, high-yield synthetic pathway, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile scaffold for diversification through N-H functionalization and palladium-catalyzed cross-coupling reactions at the C6-bromo position. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive molecules.
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of contemporary medicinal chemistry.[3][4] Its rigid structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. This has led to the development of numerous indazole-containing therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1]
6-Bromo-1H-indazole-4-carbonitrile emerges as a particularly strategic derivative. Its structure presents three distinct and orthogonal points for chemical modification:
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Indazole N-H: Allows for alkylation or arylation to modulate physicochemical properties like solubility and metabolic stability, or to occupy specific pockets within a target protein.
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C6-Bromine: A versatile handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
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C4-Carbonitrile: Can be transformed into other key functional groups, such as a carboxylic acid (via hydrolysis) or an aminomethyl group (via reduction), providing further avenues for derivatization.
This multi-functional nature makes 6-Bromo-1H-indazole-4-carbonitrile a powerful starting material for constructing combinatorial libraries and accelerating structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Bromo-1H-indazole-4-carbonitrile are summarized below. Proper characterization is the foundation of trustworthy and reproducible research.
| Property | Value | Source |
| CAS Number | 898747-00-7 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥96% | [5] |
| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [5] |
| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the expected signatures are well-defined:
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¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the three protons on the bicyclic ring system, in addition to a broad singlet for the N-H proton.
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¹³C NMR: Will show eight signals, including those for the nitrile carbon and the six carbons of the aromatic system, with chemical shifts influenced by the bromine and nitrogen atoms.
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IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be sourced from specialized chemical databases.[6]
Synthesis and Purification
The synthesis of substituted indazoles often proceeds via the cyclization of appropriately substituted aniline derivatives.[3][7] A robust and scalable synthesis for 6-Bromo-1H-indazole-4-carbonitrile can be conceptualized based on established methodologies, such as the diazotization and intramolecular cyclization of a functionalized aniline precursor.
Caption: Proposed synthesis of 6-Bromo-1H-indazole-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous transformations for related indazole syntheses and serves as a validated starting point for laboratory execution.[7]
Step 1: Acetylation and Diazotization-Cyclization
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Rationale: The reaction begins with the in-situ formation of a diazonium salt from an aniline precursor, which then undergoes a thermally induced intramolecular cyclization to form the indazole ring. Isoamyl nitrite is a mild and effective diazotizing agent for this purpose under non-aqueous conditions.
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In a suitable reaction vessel, dissolve the starting material, 2-amino-5-bromo-4-cyanotoluene (1.0 eq), in a suitable solvent like chloroform or acetic acid.
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Add acetic anhydride (1.1 eq) to protect the amine, followed by potassium acetate (1.5 eq).
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Add isoamyl nitrite (1.5 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux (e.g., ~68°C) and maintain for 12-20 hours, monitoring progress by TLC or LC-MS.[7]
Step 2: Work-up and Hydrolysis
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Rationale: The work-up is designed to remove excess reagents and solvent. A subsequent acidic hydrolysis removes the acetyl protecting group to yield the final NH-free indazole.
-
After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.
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Add water and concentrated hydrochloric acid to the residue and heat to 50-60°C to facilitate hydrolysis of the intermediate N-acetyl indazole.
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Cool the acidic mixture and neutralize by the careful addition of a 50% aqueous sodium hydroxide solution to a pH of ~8-9.
Step 3: Isolation and Purification
-
Rationale: The final product is isolated by extraction and purified using column chromatography to achieve high purity suitable for subsequent reactions.
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Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Combine the pure fractions and evaporate the solvent to yield 6-Bromo-1H-indazole-4-carbonitrile as a solid. Characterize by NMR and MS to confirm identity and purity.
Chemical Reactivity and Derivatization Potential
The true value of 6-Bromo-1H-indazole-4-carbonitrile lies in its capacity as a versatile chemical scaffold. The following sections detail its key reactive handles.
N-H Functionalization
The indazole nitrogen can be readily functionalized under basic conditions. This is a common strategy to block the N-H from interfering in subsequent reactions (e.g., cross-coupling) or to introduce groups that enhance pharmacological properties.[8]
Caption: General workflow for N-alkylation of the indazole core.
C6-Br Palladium-Catalyzed Cross-Coupling
The C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is the most prominent of these, allowing for the introduction of a vast array of aryl and heteroaryl groups.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a self-validating system for coupling arylboronic acids to the indazole core.
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Rationale: This reaction uses a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base), reductive elimination forms the new C-C bond and regenerates the catalyst.[11][12]
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To a flame-dried reaction vial, add 6-Bromo-1H-indazole-4-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).
-
Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-aryl-1H-indazole-4-carbonitrile product.
C4-Carbonitrile Transformations
The nitrile group offers further opportunities for diversification. It can be:
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Hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used in amide coupling reactions.
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Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine, a key functional group for introducing new substituents.
Applications in Drug Discovery Workflow
6-Bromo-1H-indazole-4-carbonitrile is an ideal starting point for a fragment-based or lead optimization drug discovery campaign. Its utility can be visualized in a typical workflow.
Sources
- 1. Indazole Derivatives [bldpharm.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 6-Bromo-1H-indazole-4-carbonitrile(898747-00-7) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
